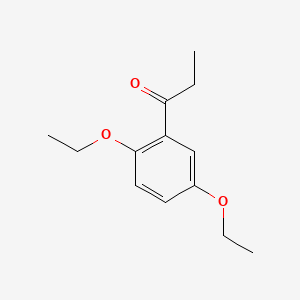

2-5-diethoxypropiophenone

Beschreibung

Contextualization of Aromatic Ketones with Alkoxy Substitution

Aromatic ketones are a fundamental class of compounds in organic chemistry, characterized by a carbonyl group attached to an aromatic ring. chemrxiv.org The presence of an alkoxy group (an oxygen atom single-bonded to two alkyl groups) as a substituent on the aromatic ring introduces specific electronic effects that influence the reactivity of the ketone. Alkoxy groups are generally considered electron-donating, which can activate the aromatic ring towards electrophilic substitution reactions. The position of the alkoxy group(s) on the ring further dictates the regioselectivity of these reactions. In the case of 2,5-diethoxypropiophenone, the two ethoxy groups at positions 2 and 5 of the phenyl ring play a crucial role in its chemical behavior.

Significance within Fine Chemical Synthesis and Materials Science Precursors

Substituted propiophenones, including those with alkoxy groups, are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. cymitquimica.comjocpr.comniscpr.res.in They serve as building blocks for more complex molecules due to the reactive nature of both the ketone functional group and the substituted aromatic ring. niscpr.res.in For instance, the ketone can undergo reduction, oxidation, or condensation reactions, while the aromatic ring can be further functionalized.

In the realm of materials science, these compounds can act as precursors for the synthesis of polymers and other advanced materials. The specific substituents on the aromatic ring can be tailored to impart desired properties to the resulting material, such as thermal stability, optical properties, or specific chemical reactivity.

Scope and Academic Relevance of 2,5-Diethoxypropiophenone Investigations

The study of 2,5-diethoxypropiophenone is of academic interest due to its specific substitution pattern, which can lead to unique reactivity and potential applications. Research into this compound often focuses on its synthesis, characterization, and its utility as a starting material for the preparation of other organic molecules. Investigations into its chemical properties, such as its behavior in various reaction conditions, contribute to a broader understanding of structure-activity relationships in substituted aromatic ketones. While specific, large-scale industrial applications may not be widely documented, its role as a research chemical and building block in synthetic organic chemistry remains significant.

Chemical Profile of 2,5-Diethoxypropiophenone

| Property | Value |

| CAS Number | 1937-92-4 |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

Table 1: Chemical Identification of 2,5-Diethoxypropiophenone.

Synthesis and Reactions

The synthesis of alkoxy-substituted propiophenones can often be achieved through Friedel-Crafts acylation of the corresponding alkoxybenzene with propionyl chloride or propionic anhydride. jocpr.comniscpr.res.in For 2,5-diethoxypropiophenone, this would involve the acylation of 1,4-diethoxybenzene (B87031). The reaction is typically catalyzed by a Lewis acid.

The reactivity of 2,5-diethoxypropiophenone is influenced by its functional groups. The ketone can undergo various transformations, including:

Reduction: The carbonyl group can be reduced to a secondary alcohol.

Oxidation: Reactions such as α-hydroxylation can introduce a hydroxyl group on the carbon adjacent to the carbonyl group. organic-chemistry.orgorganic-chemistry.org

Condensation Reactions: It can react with various nucleophiles at the carbonyl carbon.

The diethoxy-substituted aromatic ring can also participate in further electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing ethoxy groups.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,5-diethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-12(14)11-9-10(15-5-2)7-8-13(11)16-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUWUQUITJLYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diethoxypropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques, the connectivity and chemical environment of each atom in 2,5-diethoxypropiophenone can be determined.

Proton NMR (¹H NMR) for Chemical Environment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of 2,5-diethoxypropiophenone is anticipated to provide detailed information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The aromatic region is expected to exhibit three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton at the C6 position, being ortho to the propionyl group, is expected to be the most deshielded. The protons at the C3 and C4 positions will show characteristic splitting patterns due to their coupling with each other.

The aliphatic region will be characterized by signals from the two ethoxy groups and the propionyl chain. The methylene (B1212753) protons (-OCH₂-) of the ethoxy groups are diastereotopic due to the chiral center created by the propionyl group, and thus may appear as distinct multiplets. The methyl protons (-OCH₂CH₃) of the ethoxy groups will appear as triplets due to coupling with the adjacent methylene protons. The methylene protons of the propionyl group (-C(=O)CH₂-) will present as a quartet, coupled to the terminal methyl protons, which in turn will appear as a triplet.

Predicted ¹H NMR Data for 2,5-Diethoxypropiophenone

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.90 | d | ~9.0 |

| H-4 | ~6.85 | dd | ~9.0, 3.0 |

| H-6 | ~7.30 | d | ~3.0 |

| -OCH₂CH₃ (at C2) | ~4.05 | q | ~7.0 |

| -OCH₂CH₃ (at C5) | ~4.00 | q | ~7.0 |

| -C(=O)CH₂CH₃ | ~2.95 | q | ~7.2 |

| -OCH₂CH₃ (at C2) | ~1.40 | t | ~7.0 |

| -OCH₂CH₃ (at C5) | ~1.35 | t | ~7.0 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides a map of the carbon framework of 2,5-diethoxypropiophenone. Each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift indicating its hybridization state and electronic environment.

The carbonyl carbon of the propionyl group is expected to have the largest chemical shift, typically appearing above 200 ppm. The aromatic carbons attached to the oxygen atoms (C2 and C5) will be shielded compared to the other aromatic carbons. The remaining aromatic carbons (C1, C3, C4, and C6) will resonate in the typical aromatic region of 110-160 ppm. The aliphatic carbons of the ethoxy and propionyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for 2,5-Diethoxypropiophenone

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~202.0 |

| C-1 | ~128.0 |

| C-2 | ~153.0 |

| C-3 | ~115.0 |

| C-4 | ~118.0 |

| C-5 | ~152.0 |

| C-6 | ~114.0 |

| -OCH₂CH₃ (at C2) | ~64.5 |

| -OCH₂CH₃ (at C5) | ~64.0 |

| -C(=O)CH₂CH₃ | ~36.0 |

| -OCH₂CH₃ (at C2) | ~15.0 |

| -OCH₂CH₃ (at C5) | ~14.8 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the aromatic protons H-3 and H-4, and between the methylene and methyl protons within each ethoxy group and within the propionyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~2.95 ppm would show a correlation to the carbon signal at ~36.0 ppm, confirming the assignment of the propionyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the protons of the propionyl methylene group (~2.95 ppm) would be expected to show correlations to the carbonyl carbon (~202.0 ppm) and the aromatic carbon C-1 (~128.0 ppm). The aromatic proton H-6 (~7.30 ppm) should show correlations to C-1, C-2, and C-5.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is characteristic of the compound's structure. For 2,5-diethoxypropiophenone, the molecular ion peak [M]⁺˙ is expected at m/z 222.

The fragmentation is likely to be dominated by cleavages adjacent to the carbonyl group and the ether linkages. A prominent fragmentation pathway would be the alpha-cleavage of the ethyl group from the propionyl moiety, resulting in a stable acylium ion. Another significant fragmentation would involve the loss of the propionyl group, leading to a diethoxybenzene radical cation. Further fragmentation of the ethoxy groups through the loss of ethylene (B1197577) is also anticipated.

Predicted Key Fragments in the EI-MS of 2,5-Diethoxypropiophenone

| m/z | Proposed Fragment Structure |

|---|---|

| 222 | [C₁₃H₁₈O₃]⁺˙ (Molecular Ion) |

| 193 | [M - C₂H₅]⁺ |

| 165 | [M - C₂H₅ - CO]⁺ or [M - C₃H₅O]⁺ |

| 137 | [M - C₂H₅ - CO - C₂H₄]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. The exact mass of 2,5-diethoxypropiophenone (C₁₃H₁₈O₃) can be calculated with high accuracy.

Calculated Exact Mass for 2,5-Diethoxypropiophenone

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

This precise mass measurement would unequivocally confirm the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared and Raman Analyses for Functional Group Identification and Conformational Insights

Vibrational spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule and providing insights into its conformational isomers. By analyzing the interaction of infrared radiation or inelastic scattering of monochromatic light, a vibrational spectrum is produced that is unique to the molecular structure, often referred to as a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net Different functional groups absorb at characteristic frequencies, allowing for their identification. For 2,5-diethoxypropiophenone, the FT-IR spectrum is expected to be dominated by vibrations associated with the carbonyl group, the aromatic ring, and the ethoxy substituents.

The most prominent absorption band in the FT-IR spectrum of a propiophenone (B1677668) derivative is typically the C=O stretching vibration of the ketone group, which is expected to appear in the range of 1685-1665 cm⁻¹. scribd.com The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a non-conjugated ketone. The aromatic C-H stretching vibrations are anticipated to be observed as a series of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and ethoxy groups would appear just below 3000 cm⁻¹. vscht.cz

The C-O stretching vibrations of the ethoxy groups are expected to produce strong bands in the fingerprint region, typically around 1250-1020 cm⁻¹. scribd.com Specifically, the aryl-alkyl ether linkage would show a characteristic asymmetric C-O-C stretching band. Aromatic C=C stretching vibrations within the benzene ring usually give rise to a set of medium to weak bands in the 1600-1450 cm⁻¹ region. vscht.cz

Expected FT-IR Absorption Bands for 2,5-Diethoxypropiophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretching |

| 2980-2850 | Medium to Strong | Aliphatic C-H Stretching (CH₃, CH₂) |

| 1685-1665 | Strong | C=O Stretching (Aryl Ketone) |

| 1600-1450 | Medium to Weak | Aromatic C=C Ring Stretching |

| 1250-1200 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether) |

| 1050-1020 | Strong | Symmetric C-O-C Stretching |

This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is based on the inelastic scattering of monochromatic light, and the selection rule for a Raman-active vibration is a change in the polarizability of the molecule. libretexts.org Vibrations that are symmetric and involve less polar bonds tend to be strong in the Raman spectrum, while being weak in the FT-IR spectrum, and vice versa. This is known as the rule of mutual exclusion for centrosymmetric molecules.

For 2,5-diethoxypropiophenone, the symmetric breathing mode of the aromatic ring is expected to be a strong and sharp band in the Raman spectrum. The C=C bonds of the aromatic ring and the C=O bond, which have significant polarizability, will also give rise to Raman-active modes. researchgate.net The aliphatic C-H stretching and bending vibrations of the ethoxy and propiophenone side chains will also be observable.

Due to the lack of a center of symmetry in 2,5-diethoxypropiophenone, some vibrational modes may be active in both FT-IR and Raman spectra. libretexts.org However, their relative intensities will differ, providing a more complete picture of the vibrational landscape of the molecule.

Expected Raman Active Modes for 2,5-Diethoxypropiophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2980-2850 | Strong | Aliphatic C-H Stretching |

| 1685-1665 | Medium | C=O Stretching |

| 1600-1580 | Strong | Aromatic Ring Breathing/Stretching |

| 1000-600 | Medium to Strong | Aromatic Ring Deformations |

This table presents expected Raman active modes based on the functional groups of the molecule.

Electronic Spectroscopy: UV-Visible Absorption for Conjugation and Chromophore Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common transitions are π → π* and n → π*.

The UV-Vis spectrum of 2,5-diethoxypropiophenone is expected to show absorptions characteristic of a substituted aromatic ketone. The propiophenone moiety is a chromophore, which is a part of the molecule that absorbs light. The benzene ring and the carbonyl group are the key components of this chromophore.

Two main absorption bands are anticipated. The first, a strong band at a shorter wavelength (likely around 240-260 nm), can be attributed to the π → π* transition of the conjugated system involving the benzene ring and the carbonyl group. The second, a weaker band at a longer wavelength (around 300-330 nm), is characteristic of the n → π* transition of the non-bonding electrons on the carbonyl oxygen. researchgate.net The ethoxy groups, being auxochromes (substituents that modify the absorption of a chromophore), are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted propiophenone.

Expected UV-Visible Absorption Maxima (λmax) for 2,5-Diethoxypropiophenone in a Non-polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~ 250 nm | High | π → π |

| ~ 320 nm | Low | n → π |

This table provides an estimation of the UV-Visible absorption maxima based on the electronic structure of the molecule and data from similar compounds.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing (if applicable for derivatives)

The molecule is expected to be largely planar, particularly the phenyl ring and the adjacent carbonyl group, to maximize π-orbital overlap. nih.gov However, there will likely be some torsion around the C-C single bond connecting the carbonyl group to the ethyl group. The two ethoxy groups may be oriented in or out of the plane of the benzene ring, influenced by steric hindrance and crystal packing forces.

Computational Chemistry and Theoretical Investigations of 2,5 Diethoxypropiophenone

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. For a molecule like 2,5-diethoxypropiophenone, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.researchgate.net

Density Functional Theory (DFT) has become a primary method for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For 2,5-diethoxypropiophenone, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be expected to predict the equilibrium geometry. researchgate.net The propiophenone (B1677668) side chain (–CO–CH₂–CH₃) and the two ethoxy groups (–O–CH₂–CH₃) attached to the benzene (B151609) ring have several rotatable bonds. The calculations would explore the potential energy surface to find the global minimum, which corresponds to the most stable conformer.

The geometry of the benzene ring is expected to be nearly planar, though minor distortions may arise from the steric and electronic effects of the substituents. researchgate.net The orientation of the ethoxy groups is particularly important. It is anticipated that the ethyl groups will orient themselves to minimize steric hindrance with each other and with the propiophenone side chain. Studies on dimethoxybenzene have shown that methoxy (B1213986) groups can rotate to avoid steric repulsion. koreascience.kr Similarly, the C-O-C bond angles of the ethoxy groups and their dihedral angles with respect to the benzene ring are key parameters determined by DFT.

The propiophenone moiety's carbonyl group will influence the electronic structure significantly. The bond lengths and angles around the carbonyl carbon are critical for understanding its reactivity. Below is a hypothetical data table of selected optimized geometrical parameters for 2,5-diethoxypropiophenone, derived by analogy from studies on similar molecules like 2-hydroxy 2-methyl propiophenone and dimethoxybenzene derivatives. researchgate.networldscientific.com

Table 1: Predicted Geometrical Parameters for 2,5-Diethoxypropiophenone (DFT/B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length | ~ 1.22 Å |

| C-C (carbonyl-ring) Bond Length | ~ 1.49 Å |

| C-O (ring-ethoxy) Bond Length | ~ 1.36 Å |

| C-C-O (carbonyl) Bond Angle | ~ 120° |

| C-O-C (ethoxy) Bond Angle | ~ 118° |

Ab Initio Methods for High-Level Electronic Properties

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic property calculations compared to DFT, albeit at a greater computational expense. worldscientific.com These methods are particularly useful for obtaining precise electronic energies and for studying systems where electron correlation is crucial.

For 2,5-diethoxypropiophenone, MP2 calculations could be employed to refine the electronic energy and to investigate intermolecular interactions, which are critical for understanding its condensed-phase behavior. worldscientific.com While a full geometry optimization at a high ab initio level might be computationally intensive, single-point energy calculations on the DFT-optimized geometry can provide more accurate electronic property data. These high-level calculations are valuable for calibrating the results from more economical DFT methods.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is fundamental to understanding its chemical reactivity and electronic spectra.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (e.g., HOMO-LUMO Gap).researchgate.net

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ethz.ch The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity. numberanalytics.com

In 2,5-diethoxypropiophenone, the HOMO is expected to have significant contributions from the π-system of the electron-rich di-alkoxy substituted benzene ring and the lone pairs of the oxygen atoms. The LUMO is likely to be localized primarily on the propiophenone side chain, specifically on the π* antibonding orbital of the carbonyl group. The electron-donating nature of the two ethoxy groups would raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted propiophenone, thereby increasing its reactivity towards electrophiles. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for 2,5-Diethoxypropiophenone

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.0 to -6.5 |

| LUMO | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are estimations based on data for structurally related molecules. researchgate.networldscientific.com

Charge Distribution and Electrostatic Potential Mapping (MESP).researchgate.net

The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution and is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. worldscientific.com The MESP is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential.

For 2,5-diethoxypropiophenone, the MESP map would be expected to show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is therefore highly susceptible to electrophilic attack or hydrogen bond donation. scielo.brresearchgate.net The ethoxy oxygen atoms would also exhibit negative potential, though likely less intense than the carbonyl oxygen.

Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those on the aromatic ring. scielo.br The area around the carbonyl carbon would also show a degree of positive potential, making it a prime target for nucleophilic attack. The MESP analysis thus complements FMO theory in predicting the molecule's reactive sites. nsf.gov

Reactivity and Mechanism Predictions

The computational data from DFT, FMO theory, and MESP analysis can be integrated to predict the reactivity of 2,5-diethoxypropiophenone and the mechanisms of its reactions.

The molecule possesses several reactive sites:

The Carbonyl Group: The polarized C=O bond makes the carbon atom electrophilic and the oxygen atom nucleophilic. It can undergo nucleophilic addition reactions, a characteristic feature of ketones.

The α-Carbon: The carbon atom adjacent to the carbonyl group (α-carbon) has acidic protons. In the presence of a base, it can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol (B89426) condensations or α-halogenation.

FMO theory suggests that reactions with electrophiles will be facile due to the relatively high energy of the HOMO, which is centered on the aromatic ring. numberanalytics.com For instance, in an electrophilic substitution reaction, the electrophile will preferentially attack the electron-rich sites on the ring as indicated by both the HOMO distribution and the MESP map. The mechanism of such reactions would proceed via a resonance-stabilized carbocation intermediate (the sigma complex).

Conversely, reactions with nucleophiles will target the LUMO, which is localized on the carbonyl group. researchgate.net The MESP map confirms the electrophilic nature of the carbonyl carbon, predicting it as the site of nucleophilic attack. Theoretical calculations can be used to model the transition states of these reactions, providing insights into the reaction barriers and stereoselectivity. researchgate.net

Fukui Functions and Localized Orbital Locators (LOL) for Reactive Sites

Fukui functions are a key concept in DFT used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density as electrons are added or removed, one can identify regions susceptible to chemical reactions. For instance, a high value of the Fukui function f-(r) indicates a site prone to electrophilic attack.

The Localized Orbital Locator (LOL) provides another method to analyze chemical bonding and lone pairs, based on the local kinetic energy of electrons. It helps in visualizing and quantifying features like covalent bonds and lone pair regions, which are crucial for understanding reactivity. A topological analysis of LOL can reveal detailed information about the size and energy of lone pairs.

Currently, there are no specific published studies applying Fukui function or LOL analysis to 2,5-diethoxypropiophenone to map its reactive sites.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for understanding the supramolecular chemistry and physical properties of compounds. NCI analysis, often visualized through 2D and 3D plots, identifies and characterizes these weak interactions within a molecule or between molecules. These interactions play a significant role in crystal packing and molecular recognition.

A detailed NCI analysis of 2,5-diethoxypropiophenone would provide insights into its intermolecular forces, which could help explain its physical state and solubility, but such specific analyses are not available in the existing literature.

Spectroscopic Property Simulations

Computational methods are widely used to simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Predicting NMR chemical shifts and coupling constants computationally has become a reliable method to assist in spectral assignment. These predictions are often based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. While various software and methodologies exist for predicting NMR spectra, a specific computational study predicting the ¹H and ¹³C NMR spectra of 2,5-diethoxypropiophenone has not been found.

Simulation of Vibrational and Electronic Spectra

Simulations of vibrational (Infrared and Raman) and electronic (UV-Vis) spectra are invaluable for understanding a molecule's vibrational modes and electronic transitions. Vibrational spectral simulations can help in assigning experimental bands to specific molecular motions. Electronic spectra simulations provide information about the electronic excitations and can predict the absorption wavelengths.

Although general methods for simulating these spectra are well-established, specific theoretical spectra for 2,5-diethoxypropiophenone are not documented in the reviewed literature.

Based on a thorough review of available scientific and technical literature, there is no specific information detailing the advanced chemical applications and material science integrations of the compound 2,5-diethoxypropiophenone within the scope of the requested outline.

Extensive searches for the role of 2,5-diethoxypropiophenone as an intermediate for dyes, perfumes, or agrochemicals, a precursor in polymer chemistry, or a component in the development of functional materials such as dielectric elastomer actuators, gels, or scaffolds did not yield any specific research findings or documented applications.

The fields mentioned in the outline are well-established areas of chemical and materials science research:

Fine Chemical Synthesis: This field relies on versatile intermediates to build complex molecules. For instance, intermediates for dyes are often aromatic amines and diazonium compounds, while perfume synthesis may involve various aldehydes, esters, and ketones, and agrochemical synthesis uses a wide range of heterocyclic compounds and other reactive molecules.

Polymer Chemistry: The synthesis of functional polymers involves the use of monomers and building blocks that can be polymerized to form long chains. These monomers often contain specific functional groups that impart desired properties to the final material.

Functional Materials:

Electroactive Polymers (EAPs) and Dielectric Elastomer Actuators (DEAs): These materials, often called "artificial muscles," are typically based on silicone, acrylic, or polyurethane elastomers. They are chosen for their specific dielectric and mechanical properties, allowing them to change shape under an electric field.

Gels and Scaffolds: These are three-dimensional porous networks often used in tissue engineering and materials science. They are commonly fabricated from biopolymers like collagen and hyaluronic acid or synthetic polymers designed for high water content and biocompatibility.

While these fields are active areas of research, 2,5-diethoxypropiophenone is not mentioned as a key component in the available literature concerning these specific applications. Therefore, providing a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for this particular compound is not possible.

Advanced Chemical Applications and Integration in Material Science

Applications in Functional Materials Development

Precursor for Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) Ligands for Gas Sorption or Catalysis (e.g., CO2 uptake, photocatalytic hydrogen evolution)

There is no available scientific literature or research data to suggest that 2,5-diethoxypropiophenone is used as a precursor for ligands in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). Consequently, no data on its application in gas sorption (such as CO2 uptake) or photocatalytic hydrogen evolution within these frameworks could be found.

Use in Microelectromechanical Systems (MEMS) and Nanomaterials

A thorough search of scientific databases and journals did not yield any results pertaining to the use of 2,5-diethoxypropiophenone in the design, fabrication, or functionalization of Microelectromechanical Systems (MEMS) or other nanomaterials.

Catalytic Applications

No documented catalytic applications for 2,5-diethoxypropiophenone were found in the existing scientific literature.

Ligand in Organometallic Catalysis

There is no evidence to suggest that 2,5-diethoxypropiophenone has been employed as a ligand in any form of organometallic catalysis.

Support in Heterogeneous Catalysis

No research could be located that describes the use of 2,5-diethoxypropiophenone as a support material in heterogeneous catalysis.

Future Research Directions and Unexplored Avenues in 2,5 Diethoxypropiophenone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2,5-diethoxypropiophenone traditionally relies on classical chemical methods. However, the growing emphasis on green chemistry necessitates the development of more sustainable and efficient synthetic pathways. Future research should focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents. huarenscience.com

Key areas for investigation include:

Biocatalysis and Enzymatic Approaches: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. huarenscience.com Research into enzymes that can facilitate the acylation of 1,4-diethoxybenzene (B87031) could lead to highly selective and efficient production of 2,5-diethoxypropiophenone under mild conditions. mdpi.com This approach would significantly reduce the reliance on harsh chemical catalysts and solvents.

Greener Solvents and Reaction Conditions: Traditional syntheses often employ volatile and hazardous organic solvents. huarenscience.com Future work should explore the use of safer alternatives such as water-based systems or bio-derived solvents. huarenscience.com Additionally, optimizing reaction conditions to lower energy input is a critical aspect of sustainable synthesis. huarenscience.com

Atom-Efficient Reactions: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. huarenscience.com Research into catalytic cycles that promote high atom economy will be crucial for the sustainable production of 2,5-diethoxypropiophenone.

| Synthetic Route | Traditional Method | Potential Sustainable Method |

| Catalyst | Lewis acids (e.g., AlCl3) | Biocatalysts (e.g., lipases, acyltransferases) |

| Solvent | Chlorinated hydrocarbons, nitrobenzene | Water, bio-derived solvents (e.g., 2-methyltetrahydrofuran) |

| Energy Input | High temperatures often required | Mild conditions (room temperature to moderate heat) |

| Byproducts | Significant inorganic waste | Minimal and biodegradable waste |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

A comprehensive understanding of the dynamic behavior of 2,5-diethoxypropiophenone is essential for its application in advanced materials. Advanced spectroscopic techniques offer the tools to probe these dynamics in real-time and under various conditions. mdpi.com

Future research in this area could involve:

Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can be employed to study the excited-state dynamics of 2,5-diethoxypropiophenone. This is particularly relevant if the compound is to be used as a photoinitiator or in other photochemical applications.

In-Situ NMR and Raman Spectroscopy: These techniques can provide real-time information about the chemical transformations and reaction kinetics during the synthesis of 2,5-diethoxypropiophenone and its derivatives. This would allow for precise process control and optimization.

Hyperspectral Imaging: For applications in materials science, hyperspectral imaging can be used to map the spatial distribution and concentration of 2,5-diethoxypropiophenone within a polymer matrix or other composite material, providing insights into its dispersion and interaction with the host material. mdpi.com

Expansion of Computational Studies for Predictive Modeling of Reactivity and Material Properties

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. nih.gov For 2,5-diethoxypropiophenone, computational studies can provide valuable insights into its reactivity and potential performance in various applications.

Promising research avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, spectroscopic properties, and reaction mechanisms of 2,5-diethoxypropiophenone. This can aid in the design of new derivatives with tailored electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of 2,5-diethoxypropiophenone and its interactions with other molecules, such as solvents or polymer chains. This is crucial for understanding its behavior in complex systems.

Machine Learning and QSAR Models: By developing Quantitative Structure-Activity Relationship (QSAR) models, it may be possible to predict the properties and activities of a wide range of 2,5-diethoxypropiophenone derivatives. nih.gov This approach can accelerate the discovery of new compounds with enhanced performance for specific applications. nih.gov

Design and Synthesis of New Derivatives for Enhanced Material Performance

The functionalization of the 2,5-diethoxypropiophenone scaffold is a promising strategy for developing new materials with enhanced properties. mdpi.com The synthesis of novel derivatives can be guided by computational predictions and geared towards specific applications. ekb.eg

Future research should focus on:

Modification of the Propiophenone (B1677668) Side Chain: Altering the length or branching of the alkyl chain can influence the compound's physical properties, such as its solubility and miscibility with other materials.

Substitution on the Aromatic Ring: Introducing additional functional groups onto the benzene (B151609) ring can modulate the electronic properties of the molecule, which could be advantageous for applications in electronics or as photoinitiators.

Polymerizable Derivatives: Incorporating polymerizable groups, such as vinyl or acrylate (B77674) moieties, would allow for the covalent incorporation of 2,5-diethoxypropiophenone into polymer networks, leading to more robust and durable materials.

| Hypothetical Derivative | Modification | Potential Enhanced Property | Potential Application |

| 2,5-diethoxy-4'-vinylpropiophenone | Addition of a vinyl group | Polymerizability | Crosslinking agent in polymers |

| 2,5-diethoxy-4'-(dimethylamino)propiophenone | Addition of a dimethylamino group | Enhanced photochemical reactivity | High-efficiency photoinitiator |

| 2,5-diethoxy-3'-(trifluoromethyl)propiophenone | Addition of a trifluoromethyl group | Increased thermal stability | Component in high-performance polymers |

Investigation into Unconventional Applications in Emerging Technologies

While 2,5-diethoxypropiophenone may have established uses, its unique chemical structure suggests potential for application in a range of emerging technologies. Aromatic ketones are versatile precursors and intermediates in organic synthesis. ethernet.edu.et

Unexplored areas that warrant investigation include:

Organic Electronics: The aromatic and carbonyl functionalities of 2,5-diethoxypropiophenone make it a candidate for investigation as a building block for organic semiconductors, liquid crystals, or as a host material in organic light-emitting diodes (OLEDs).

Sensor Technology: Derivatives of 2,5-diethoxypropiophenone could be designed to exhibit changes in their optical or electronic properties in the presence of specific analytes, forming the basis for new chemical sensors.

Pharmaceutical and Agrochemical Research: The propiophenone scaffold is present in some biologically active molecules. google.com Synthesis and screening of 2,5-diethoxypropiophenone derivatives for potential pharmaceutical or agrochemical activity could uncover new lead compounds.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2,5-diethoxypropiophenone in synthetic chemistry research?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection is widely used to assess purity, especially when comparing retention times against certified reference standards. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities .

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Infrared (IR) spectroscopy helps verify functional groups (e.g., ethoxy and ketone moieties).

- Quantitative Analysis : Titration methods or calibration curves using certified reference materials ensure accurate quantification. Cross-validate results with multiple techniques to address potential instrumental biases .

Q. What are the key considerations for designing a synthesis protocol for 2,5-diethoxypropiophenone to optimize yield and selectivity?

Methodological Answer:

- Reagent Selection : Use Friedel-Crafts acylation with propiophenone derivatives, ensuring stoichiometric control of ethoxy substituents. Catalysts like Lewis acids (e.g., AlCl₃) require careful handling due to moisture sensitivity .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency. Monitor temperature to prevent side reactions (e.g., over-alkylation).

- Purification : Column chromatography or recrystallization with ethanol/water mixtures improves purity. Validate intermediate products via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,5-diethoxypropiophenone across different studies?

Methodological Answer:

- Data Triangulation : Cross-reference experimental conditions (e.g., cell lines, dosage, exposure time). For example, discrepancies in cytotoxicity may arise from variations in cell culture media or assay protocols .

- Statistical Reanalysis : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables. Publicly share raw datasets to enable meta-analyses .

- Mechanistic Studies : Use isotopic labeling or knock-out models to isolate metabolic pathways. Compare results with structurally analogous compounds (e.g., methoxy-substituted propiophenones) to infer structure-activity relationships .

Q. What computational modeling approaches are effective in predicting the receptor-binding interactions of 2,5-diethoxypropiophenone, and how do they align with empirical data?

Methodological Answer:

- Docking Simulations : Molecular docking tools (e.g., AutoDock Vina) can predict binding affinities to targets like G-protein-coupled receptors (GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models trained on datasets of aromatic ketones can identify critical substituent effects (e.g., ethoxy groups’ electron-donating properties).

- Limitations : Address discrepancies between in silico and in vivo results by refining force field parameters or incorporating solvent effects in simulations .

Q. How should researchers design experiments to investigate the environmental degradation pathways of 2,5-diethoxypropiophenone?

Methodological Answer:

- Photolysis Studies : Exclude the compound to UV-Vis light under controlled conditions (e.g., pH, oxygen levels). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation byproducts like dihydroxypropiophenone derivatives .

- Microbial Degradation : Screen soil or wastewater microbiota for biodegradation activity. Apply ¹⁴C-labeling to track mineralization rates.

- Ecotoxicology : Pair degradation studies with bioassays (e.g., Daphnia magna toxicity tests) to assess ecological risks .

Methodological Best Practices

Q. What strategies ensure reproducibility in spectroscopic data for 2,5-diethoxypropiophenone across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt IUPAC guidelines for NMR solvent selection (e.g., CDCl₃ for non-polar compounds) and shimming procedures.

- Interlaboratory Comparisons : Participate in round-robin testing with certified reference materials. Use internal standards (e.g., tetramethylsilane for NMR) to calibrate instruments .

- Data Reporting : Publish full spectral parameters (e.g., coupling constants, integration values) and instrument configurations in supplementary materials .

Q. How can researchers address ethical and safety concerns when handling 2,5-diethoxypropiophenone in laboratory settings?

Methodological Answer:

- Risk Assessment : Conduct a COSHH (Control of Substances Hazardous to Health) evaluation to determine PPE requirements (e.g., nitrile gloves, fume hoods).

- Waste Disposal : Follow institutional guidelines for ketone waste, including neutralization before disposal.

- Ethical Compliance : For studies involving animal models, ensure adherence to ARRIVE guidelines and obtain ethics committee approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.